molecular formula C5H11N5S B1434644 5-[(S)-1-Amino-3-(methylthio)propyl]-2H-tetrazole CAS No. 1379445-26-7

5-[(S)-1-Amino-3-(methylthio)propyl]-2H-tetrazole

Cat. No. B1434644
CAS RN: 1379445-26-7
M. Wt: 173.24 g/mol
InChI Key: FNGAGYWYOUHIGG-BYPYZUCNSA-N
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Description

Typically, the description of a chemical compound includes its molecular formula, molecular weight, and structural formula. It may also include its appearance (color, state of matter), odor, and other physical characteristics .


Synthesis Analysis

This involves the methods and reactions used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions .


Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule and the type of bonds (covalent, ionic, etc.) present .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes with other substances, the conditions required for these reactions, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and various other chemical properties .

Scientific Research Applications

Chemical Synthesis and Biological Activity

5-[(S)-1-Amino-3-(methylthio)propyl]-2H-tetrazole is structurally related to a broad class of tetrazole derivatives which have been explored for their various biological activities. For instance, 5-substituted-1H-tetrazole derivatives have shown potent glucose and lipid-lowering activities in animal models, indicating their potential in managing diabetes and related metabolic disorders. The synthesis of such compounds often involves cyclization of corresponding nitrites with azide compounds, demonstrating a methodological relevance in chemical synthesis and pharmaceutical development (Momose et al., 2002).

Anticonvulsant Properties

Further research into tetrazole derivatives, such as 5-(o-tolyl)-1H-tetrazole compounds, has revealed significant anticonvulsant activities. These studies contribute to the understanding of how structural modifications in tetrazole compounds can influence their biological efficacy, presenting a pathway for the development of new therapeutic agents for seizure management (Dong et al., 2017).

Cardiovascular Research

In cardiovascular research, tetrazole derivatives have been studied as angiotensin II receptor antagonists. These compounds, by modulating the renin-angiotensin system, offer insights into the development of antihypertensive drugs. The design and synthesis of such compounds, as well as their evaluation in biological models, provide crucial information on their potential as cardiovascular therapeutics (Bovy et al., 1993).

Immunomodulatory Effects

Isoxazole derivatives, which share a common motif with the tetrazole group, have been shown to possess immunomodulatory properties. Studies on compounds like 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide reveal their ability to influence lymphocyte subsets and enhance humoral immune responses, suggesting potential applications in autoimmune disease treatment and vaccine efficacy enhancement (Drynda et al., 2015).

Neuroprotection

Tetrazole-containing compounds have also been explored for their neuroprotective effects, particularly in the context of excitatory amino acid receptor antagonism. Such studies provide a foundation for developing treatments against neurodegenerative conditions and cerebral ischemia, highlighting the therapeutic potential of tetrazole derivatives in neurology (Schoepp et al., 1990).

Mechanism of Action

This is typically used in the context of drugs or bioactive compounds and involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the risks associated with handling and using the compound, including toxicity, flammability, and environmental impact .

properties

IUPAC Name

(1S)-3-methylsulfanyl-1-(2H-tetrazol-5-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N5S/c1-11-3-2-4(6)5-7-9-10-8-5/h4H,2-3,6H2,1H3,(H,7,8,9,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGAGYWYOUHIGG-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C1=NNN=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C1=NNN=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(S)-1-Amino-3-(methylthio)propyl]-2H-tetrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(S)-1-Amino-3-(methylthio)propyl]-2H-tetrazole
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5-[(S)-1-Amino-3-(methylthio)propyl]-2H-tetrazole
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Reactant of Route 6
5-[(S)-1-Amino-3-(methylthio)propyl]-2H-tetrazole

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